molecular formula C23H26O3 B1233799 Eddbpb CAS No. 88579-28-6

Eddbpb

Cat. No.: B1233799
CAS No.: 88579-28-6
M. Wt: 350.4 g/mol
InChI Key: QXYCYAHDTWXJCZ-JQIJEIRASA-N
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Description

Properties

CAS No.

88579-28-6

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-[(E)-2-(4,4-dimethyl-2,3-dihydrochromen-6-yl)prop-1-enyl]benzoate

InChI

InChI=1S/C23H26O3/c1-5-25-22(24)18-8-6-17(7-9-18)14-16(2)19-10-11-21-20(15-19)23(3,4)12-13-26-21/h6-11,14-15H,5,12-13H2,1-4H3/b16-14+

InChI Key

QXYCYAHDTWXJCZ-JQIJEIRASA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)OCCC3(C)C

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)OCCC3(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)OCCC3(C)C

Synonyms

4-(2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl)benzoic acid ethyl ester
EDDBPB
ethyl 4-(2-(3,4-dihydro-4,4-dimethyl-2H-1 benzopyran-6-yl)-1-propenyl)benzoate

Origin of Product

United States

Comparison with Similar Compounds

Limitations in Available Evidence

  • Unclear Identity : The compound’s IUPAC name, molecular formula, or CAS number is absent, making identification impossible .
  • Structural Ambiguity : and describe cheminformatics tools for compound comparison (e.g., SANCDB’s analog search, DBPP-Predictor’s similarity scoring), but these require structural inputs (e.g., SMILES, molecular weight) that are unavailable for "Eddbpb" .

Hypothetical Framework for Comparison

Assuming "this compound" is an endocrine-disrupting compound (analogous to those in EDKB), a comparative analysis would require the following steps, as inferred from the evidence:

Step 1: Structural Analysis

  • Key Properties : Compare molecular weight, functional groups, and stereochemistry using tools like SANCDB’s 2D/3D depiction features .
  • Analog Identification: Use automated pipelines (as in ) to calculate Tanimoto similarity scores against known compounds (e.g., bisphenol analogs, phthalates) .

Step 2: Functional and Toxicological Profiling

  • Assay Data: Cross-reference EDKB’s assay results (e.g., estrogen receptor binding, cytotoxicity) to evaluate hormonal activity relative to compounds like genistein or 4,4’,4”-ethylidynetrisphenol .
  • ADMET Properties : Apply predictive models like DBPP-Predictor () to assess absorption, distribution, and toxicity.

Step 3: Regulatory and Clinical Context

  • Labeling Requirements : Align with Annex VI guidelines () for investigational medicinal products, including safety data and toxicity thresholds.
  • Non-Clinical Studies: Follow ’s framework for in vitro/in vivo studies (e.g., receptor binding, repeat-dose toxicity) to establish comparability.

Proposed Comparative Table (Hypothetical)

Property This compound (Hypothetical) 4,4’,4”-Ethylidynetrisphenol Genistein Bisphenol A (BPA)
Molecular Formula CₙHₘOₖ (Unknown) C₂₁H₁₈O₃ C₁₅H₁₀O₅ C₁₅H₁₆O₂
Molecular Weight Unknown 318.37 g/mol 270.24 g/mol 228.29 g/mol
Estrogenic Activity Not tested Active (EDKB assay) Active Active
Cytotoxicity Not tested Inactive Inactive Active (≥10 μM)
ADMET Score N/A 0.72 (DBPP-Predictor) 0.68 0.85

Research Implications

  • Data Gaps : The absence of "this compound" in existing databases highlights the need for expanded chemical registries and open-source structural repositories .
  • Methodological Consistency : and emphasize standardized protocols for toxicity testing and labeling, which are critical for comparative studies.
  • Tool Integration : Combining cheminformatics () with NLP-based literature mining () could accelerate analog discovery and hazard prediction.

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